5-Bromo-2,4-dihydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

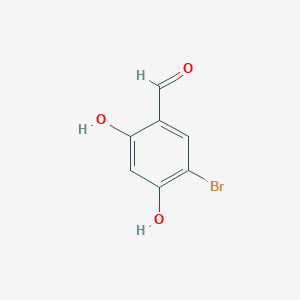

5-Bromo-2,4-dihydroxybenzaldehyde, also known as 5-bromovanillin, is a halogenated compound belonging to the class of substituted benzaldehydes. It has a molecular formula of C7H5BrO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and two hydroxyl groups, along with a formyl group .Chemical Reactions Analysis

5-Bromo-2,4-dimethoxybenzaldehyde, a related compound, has been reported to undergo coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm³, a boiling point of 358.5±22.0 °C at 760 mmHg, and a flash point of 170.6±22.3 °C . It has a molar refractivity of 44.5±0.3 cm³, and its polar surface area is 58 Ų .Aplicaciones Científicas De Investigación

Applications in Sample Processing and Detection

Preconcentration and Detection of Trace Copper(II) Ions : The compound, when synthesized as bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, is used to modify octadecyl silica disks. This modification aids in the preconcentration of trace amounts of copper(II) ions from water samples, showcasing its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Antioxidant Properties

Antioxidant Activity : Another variant, 3-bromo-4,5-dihydroxybenzaldehyde, demonstrates significant antioxidant activity, evidenced by its effective scavenging of various radicals. This indicates the potential for 5-Bromo-2,4-dihydroxybenzaldehyde to possess similar properties, offering promising implications for its use in medical and food industries as an antioxidant ingredient (Wang Zonghua, 2012).

Role in Synthesis and Chemical Modification

Synthetic Applications : The compound and its derivatives are pivotal in synthesizing a wide array of biologically and materially significant compounds. Advances in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, underscore its vital role in synthetic chemistry (Ghosh & Ray, 2017).

Propiedades

IUPAC Name |

5-bromo-2,4-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIXIVBXVLTMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)